molecular formula C9H12N2O B2387558 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one CAS No. 912259-11-1

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one

Cat. No.: B2387558
CAS No.: 912259-11-1
M. Wt: 164.208
InChI Key: LNOAXGPGVISHPB-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a chemical compound with the molecular formula C9H12N2O. It is characterized by its indazole core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 6-position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOAXGPGVISHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 2 Step 2: At 0° C., acetic acid (8.55 mL) followed by hydrazine monohydrate (197 mmol, 11.3 mL), were added slowly to a solution of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (197 mmol, 38.5 g) in butanol (400 mL). The reaction mixture was stirred under reflux for 16 hours. After evaporation of the filtrate, the crude residue was purified by flash chromatography over silica gel cyclohexane/AcOEt (100:0 to 50:50) and then over C18 gel using water/MeOH (100:0 to 50:50) as eluent to yield 6,6-dimethyl-6,7-dihydro-1H-indazol-4(5H)-one (76.7 mmol, 12.6 g, 39%) as a pale yellow solid.
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

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